N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide
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Overview
Description
WAY-649701, also known as SB-649701, is a small molecule drug that acts as a potent antagonist of the human C-C chemokine receptor type 8 (CCR8). This compound was initially developed by GlaxoSmithKline and is currently in the preclinical stage of research. It is primarily being investigated for its potential therapeutic applications in treating conditions such as asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-649701 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of WAY-649701 would likely involve scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This would include optimizing reaction conditions, purifying the final product, and ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
WAY-649701 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of WAY-649701 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
WAY-649701 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CCR8 antagonists.
Biology: Investigated for its role in modulating immune responses by blocking CCR8, which is involved in the recruitment of immune cells to sites of inflammation.
Medicine: Potential therapeutic applications in treating asthma and other inflammatory diseases by inhibiting CCR8-mediated signaling pathways.
Industry: Used in the development of new drugs targeting CCR8 for various inflammatory and immune-related conditions
Mechanism of Action
WAY-649701 exerts its effects by binding to and inhibiting the activity of the C-C chemokine receptor type 8 (CCR8). This receptor is involved in the recruitment and activation of immune cells, particularly in inflammatory responses. By blocking CCR8, WAY-649701 can reduce the migration of immune cells to sites of inflammation, thereby alleviating symptoms associated with inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
SB-649701: Another name for WAY-649701, also a CCR8 antagonist.
AZ084: A similar compound used in asthma research.
N-substituted-5-aryl-oxazolidinones: A class of compounds that includes WAY-649701 and other CCR8 antagonists.
Uniqueness
WAY-649701 is unique due to its high potency and selectivity for CCR8, making it a valuable tool for studying the role of this receptor in various biological processes. Its potential therapeutic applications in treating inflammatory diseases further highlight its significance in scientific research and drug development .
Properties
Molecular Formula |
C18H16N2OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H16N2OS/c21-17(12-4-3-5-12)19-14-10-8-13(9-11-14)18-20-15-6-1-2-7-16(15)22-18/h1-2,6-12H,3-5H2,(H,19,21) |
InChI Key |
UKBDKOUUIHMWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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